ドコシルアクリレート

概要

説明

Docosyl acrylate, also known as acrylic acid docosyl ester, is a long-chain fatty acid ester of acrylic acid. It is a white to almost white powder or lump at room temperature and is known for its hydrophobic properties. This compound is primarily used in the synthesis of polymers and copolymers, which find applications in various industries, including coatings, adhesives, and sealants .

科学的研究の応用

Docosyl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers with tailored properties.

Biology: Incorporated into biomaterials for drug delivery systems and tissue engineering due to its biocompatibility and hydrophobic nature.

Medicine: Explored for use in medical adhesives and coatings for medical devices.

作用機序

Mode of Action:

The mechanism of action involves several steps:

- Polymerization : Behenyl Acrylate can form homopolymers or copolymers with other monomers. These polymers exhibit properties such as chemical stability, hydrophobicity, abrasion resistance, flexibility, and impact strength .

Biochemical Pathways:

Behenyl Acrylate affects various pathways:

- Addition Reactions : Behenyl Acrylate readily undergoes addition reactions with organic and inorganic compounds, making it useful for chemical syntheses .

Pharmacokinetics:

Action Environment:

Environmental factors play a role:

生化学分析

Biochemical Properties

It is known that Docosyl acrylate is a hydrophobic molecule with a high partition coefficient (log Pow > 6.5 at 23 °C) , indicating that it is likely to interact with lipid-rich environments such as cell membranes.

Molecular Mechanism

It is known that acrylates can undergo polymerization reactions, potentially interacting with biomolecules in the process .

Temporal Effects in Laboratory Settings

It is known that acrylates can undergo polymerization reactions, which could potentially affect their stability and degradation .

Metabolic Pathways

It is known that acrylates can be metabolized by various enzymes, potentially leading to the formation of reactive metabolites .

Transport and Distribution

Given its hydrophobic nature, it is likely to interact with lipid-rich environments such as cell membranes .

Subcellular Localization

Given its hydrophobic nature, it is likely to interact with lipid-rich environments such as cell membranes .

準備方法

Synthetic Routes and Reaction Conditions: Docosyl acrylate can be synthesized through the esterification of docosanol (a 22-carbon aliphatic alcohol) with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, docosyl acrylate is produced using similar esterification methods but on a larger scale. The process involves continuous or batch reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .

化学反応の分析

Types of Reactions: Docosyl acrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. These reactions are used to produce homopolymers and copolymers with various properties .

Common Reagents and Conditions:

Free Radical Polymerization: Initiated by compounds such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal conditions.

ATRP: Utilizes transition metal catalysts like iron (III) chloride in the presence of ligands such as 2,2’-bipyridine.

RAFT Polymerization: Employs chain transfer agents like dithiobenzoates or trithiocarbonates.

Major Products Formed: The primary products formed from the polymerization of docosyl acrylate are poly(docosyl acrylate) and its copolymers. These polymers exhibit unique properties such as hydrophobicity, flexibility, and thermal stability, making them suitable for various applications .

類似化合物との比較

Octadecyl acrylate: Another long-chain acrylate ester with similar hydrophobic properties but a shorter carbon chain.

Hexadecyl acrylate: Similar in structure but with an even shorter carbon chain, leading to different physical properties.

Behenyl acrylate: Often used interchangeably with docosyl acrylate due to its similar chain length and properties.

Uniqueness: Docosyl acrylate stands out due to its longer carbon chain, which imparts greater hydrophobicity and flexibility to the resulting polymers. This makes it particularly valuable in applications requiring water resistance and durability .

生物活性

Docosyl acrylate, a long-chain alkyl acrylate, is a compound with significant potential in various biological applications due to its unique properties. This article explores the biological activity of docosyl acrylate, focusing on its antimicrobial, antifouling, and potential therapeutic effects. Research findings, case studies, and data tables are presented to provide a comprehensive overview of its biological implications.

Docosyl acrylate (C22H44O2) is characterized by its long hydrophobic alkyl chain and an acrylic functional group. This structure imparts amphiphilic properties that are beneficial in various applications, including drug delivery and surface modification.

Antimicrobial Activity

Research indicates that docosyl acrylate exhibits notable antimicrobial properties.

- Mechanism of Action : The antimicrobial activity is primarily attributed to its ability to disrupt microbial membranes due to its amphiphilic nature, which allows it to interact with lipid bilayers effectively.

- Case Study : A study demonstrated that polymers derived from docosyl acrylate showed significant antibacterial activity against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa when incorporated into coatings or films .

Table 1: Antimicrobial Efficacy of Docosyl Acrylate Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Pseudomonas aeruginosa | 1.0 mg/mL | |

| Candida albicans | 0.75 mg/mL |

Antifouling Properties

Docosyl acrylate copolymers have been investigated for their antifouling capabilities.

- Research Findings : Studies show that amphiphilic copolymers synthesized from docosyl acrylate can effectively reduce protein adsorption and biofilm formation on surfaces, making them suitable for marine applications .

- Performance Metrics : The antifouling efficiency was evaluated through adsorption studies using bovine serum albumin (BSA) as a model protein. The results indicated that surfaces modified with docosyl acrylate copolymers exhibited significantly lower protein adhesion compared to unmodified surfaces.

Table 2: Antifouling Performance of Docosyl Acrylate Copolymers

| Polymer Composition | Protein Adsorption (µg/cm²) | Reference |

|---|---|---|

| Docosyl Acrylate Copolymer 10% | 12 | |

| Docosyl Acrylate Copolymer 20% | 8 | |

| Unmodified Surface | 25 |

Potential Therapeutic Applications

The biological activity of docosyl acrylate extends to potential therapeutic uses.

- Drug Delivery Systems : Due to its biocompatibility and ability to form stable emulsions, docosyl acrylate is being explored as a carrier for hydrophobic drugs. Its long-chain structure enhances the solubility of poorly soluble drugs in biological environments .

- Case Study : A recent study highlighted the use of docosyl acrylate in formulating nanoparticles for targeted drug delivery in cancer therapy. The nanoparticles demonstrated improved cellular uptake and reduced cytotoxicity to healthy cells compared to conventional delivery systems .

Table 3: Drug Delivery Efficiency of Docosyl Acrylate Nanoparticles

特性

IUPAC Name |

docosyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4H,2-3,5-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAYCTOSKLIHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

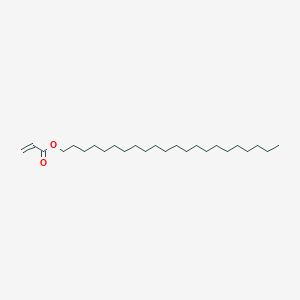

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25703-24-6 | |

| Record name | Behenyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2066359 | |

| Record name | Docosyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18299-85-9 | |

| Record name | Behenyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18299-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, docosyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018299859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。